3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

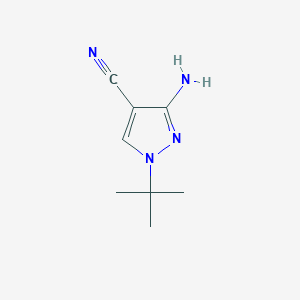

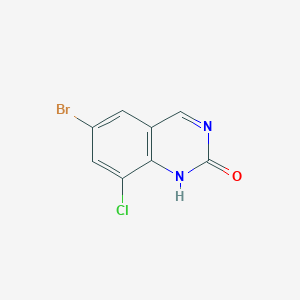

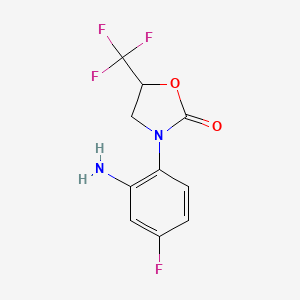

“3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile” is a compound that has been used as an intermediate in the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . It consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Synthesis Analysis

The synthesis of “3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile” involves a simple, novel, and efficient route. The preparation of pyrazole bromide from potassium tricyanomethanide can be accomplished in only two steps in good yield and features a selective Sandmeyer reaction on the corresponding diaminopyrazole .

Molecular Structure Analysis

The molecular structure of “3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile” can be represented by the InChI code: 1S/C8H12N4/c1-8(2,3)12-5-6(4-9)7(10)11-12/h5H,1-3H3,(H2,10,11) .

Chemical Reactions Analysis

The chemical reactions involving “3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile” include its hydrolysis to provide the carboxamide in 79% yield. It was then coupled successfully with the corresponding boro-nates or boronic acids via Suzuki Miyaura reaction under microwave heating .

Physical And Chemical Properties Analysis

The compound “3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile” has a molecular weight of 164.21 . It is typically stored at room temperature and appears as a powder .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Application Summary: This compound was synthesized in a one-pot two-step process from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The process involved a solvent-free condensation/reduction reaction sequence .

- Methods of Application: The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives . This methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .

- Results/Outcomes: The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

2. Synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

- Application Summary: This compound was synthesized as a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides .

- Methods of Application: The crude material was purified by automated flash chromatography on a 60 g Analogix silica gel cartridge, by first preadsorbing onto silica gel, and eluted using a 0 -> 20% B gradient over 20 min, where A: DCM and B: 80:20:2 DCM / MeOH / NH4OH .

- Results/Outcomes: The novel compounds were characterized by LCMS, and gave satisfactory results in agreement with the proposed structure . LCMS M+H signals were consistent with expected molecular weight for all reported products .

3. Synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

- Application Summary: This compound is a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides .

- Methods of Application: The synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .

- Results/Outcomes: All novel compounds were characterized by LCMS, and gave satisfactory results in agreement with the proposed structure . LCMS M+H signals were consistent with expected molecular weight for all reported products .

4. BTTES

- Application Summary: BTTES is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .

- Methods of Application: The application of BTTES involves its use as a ligand in the CuAAC reaction .

- Results/Outcomes: The use of BTTES in the CuAAC reaction has been shown to accelerate reaction rates and suppress cell cytotoxicity .

5. Synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

- Application Summary: This compound is a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides .

- Methods of Application: The synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .

- Results/Outcomes: All novel compounds were characterized by LCMS, and gave satisfactory results in agreement with the proposed structure . LCMS M+H signals were consistent with expected molecular weight for all reported products .

6. BTTES

- Application Summary: BTTES is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .

- Methods of Application: The application of BTTES involves its use as a ligand in the CuAAC reaction .

- Results/Outcomes: The use of BTTES in the CuAAC reaction has been shown to accelerate reaction rates and suppress cell cytotoxicity .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-1-tert-butylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-8(2,3)12-5-6(4-9)7(10)11-12/h5H,1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFQATVGGFKFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)

![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)